Fondaparinux Sodium Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fondaparinux Sodium Impurity is a byproduct or contaminant that can be found during the synthesis of Fondaparinux Sodium, a synthetic and selective inhibitor of activated Factor X (Xa). Fondaparinux Sodium is primarily used as an anticoagulant for the prevention and treatment of venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism .
準備方法
The preparation of Fondaparinux Sodium Impurity involves several steps. One method includes subjecting a compound represented by a specific formula to reduction hydrogenation, followed by a reaction with sulfur trioxide. The product is then purified using preparative chromatography, and the impurity peak is collected and desalted using resin . Industrial production methods for Fondaparinux Sodium aim to optimize the process to achieve low impurity content and good stability, making it suitable for large-scale production .
化学反応の分析
Fondaparinux Sodium Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur trioxide for sulfonation and hydrogen for reduction hydrogenation . The major products formed from these reactions are typically sulfonated derivatives and reduced forms of the original compound .
科学的研究の応用
Fondaparinux Sodium Impurity is primarily used in scientific research to study the quality and purity of Fondaparinux Sodium. It serves as a reference substance in quality control and analytical methods to ensure the safety and efficacy of the final pharmaceutical product . Additionally, it is used in the development of novel analytical techniques for the detection and quantification of impurities in synthetic heparins .
作用機序
類似化合物との比較
Fondaparinux Sodium Impurity can be compared to other impurities found in synthetic heparins, such as those in low molecular weight heparins and unfractionated heparins. Unlike these animal-sourced heparins, Fondaparinux Sodium is entirely chemically synthesized, reducing the risk of contamination and variability . Similar compounds include heparin and heparan sulfate, which share structural similarities with Fondaparinux Sodium .
特性
CAS番号 |
1809833-99-5 |
---|---|
分子式 |
C13H17NNa4O19S3 |
分子量 |
679.4 g/mol |
IUPAC名 |
tetrasodium;(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C13H21NO19S3.4Na/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18;;;;/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t4-,6+,7+,8+,9+,10+,12-,13-;;;;/m0..../s1 |
InChIキー |
RQZKLVNMRVFKTR-XISSBKPVSA-J |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。